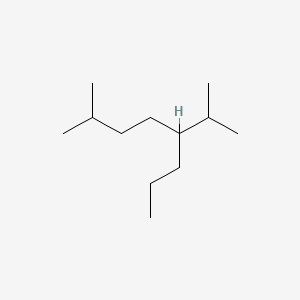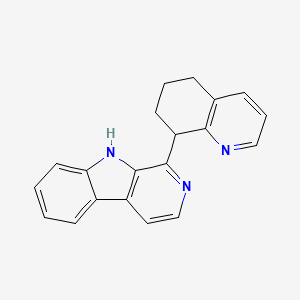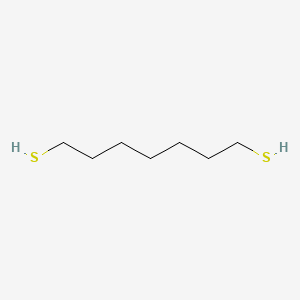
2-Methyl-5-(propan-2-yl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)octane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with a molecular formula of C12H26. This compound is characterized by its unique structure, which includes a methyl group and an isopropyl group attached to an octane backbone. It is a colorless liquid at room temperature and is known for its hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(propan-2-yl)octane can be achieved through various organic reactions. One common method involves the alkylation of octane with isopropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process. The reaction is conducted at elevated temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(propan-2-yl)octane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under specific conditions to form more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2) or bromine (Br2) with ultraviolet light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: More saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
2-Methyl-5-(propan-2-yl)octane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and reactions. Its unique structure makes it a valuable model for understanding branching effects in alkanes.
Biology: Research into the biological activity of hydrocarbons often includes studies on this compound to understand its interactions with biological membranes and its potential effects on cellular processes.
Medicine: While not directly used as a drug, this compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the formulation of lubricants, solvents, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)octane in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can alter membrane fluidity and permeability, potentially affecting cellular signaling pathways. The compound may also interact with specific proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2-Methyl-5-(propan-2-yl)cyclohexa-1,3-diene (α-Phellandrene)
- 3-Methylidene-6-(propan-2-yl)cyclohex-1-ene (β-Phellandrene)
Comparison: 2-Methyl-5-(propan-2-yl)octane is unique due to its straight-chain alkane structure with branching, whereas α-Phellandrene and β-Phellandrene are cyclic monoterpenes with double bonds. The presence of cyclic structures and double bonds in phellandrenes imparts different chemical properties and reactivity compared to the more stable and less reactive this compound. This uniqueness makes this compound a valuable compound for studying the effects of branching in alkanes.
Properties
CAS No. |
62183-87-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-7-12(11(4)5)9-8-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
OPKVPKXVSDEXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537282.png)


![Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate](/img/structure/B14537314.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14537318.png)



![[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride](/img/structure/B14537339.png)




![1-(4-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14537363.png)
